

A Technical Guide to 4-(Trifluoromethyl)picolinaldehyde: Physicochemical Properties and Experimental Considerations

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)pyridine-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)picolinaldehyde, a substituted pyridine derivative, is a compound of interest in medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group, a key pharmacophore, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(trifluoromethyl)picolinaldehyde, alongside generalized experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 4-(trifluoromethyl)picolinaldehyde. It is important to note that while some of these properties have been experimentally determined and reported in chemical supplier databases, others are calculated estimates.

Table 1: General and Physical Properties[1][2]

Property	Value	Source
CAS Number	132470-83-8	Chemical Supplier Catalogs[1]
Molecular Formula	C ₇ H ₄ F ₃ NO	Chemical Supplier Catalogs[1] [2]
Molecular Weight	175.11 g/mol	Chemical Supplier Catalogs[1] [2]
Density	1.37 g/cm ³	Calculated[1]
Boiling Point	194.351 °C at 760 mmHg	Calculated[1]
Flash Point	71.341 °C	Calculated[1]
Physical Form	Liquid	Sigma-Aldrich[3]

Table 2: Chromatographic and Spectroscopic Properties

Property	Value	Source
LogP	1.9129	Calculated[2]
Exact Mass	175.0245 m/z	PubChem[4]

Table 3: Solubility and pKa (Predicted)

Property	Value	Notes
Aqueous Solubility	Data not available	Due to the aromatic and trifluoromethyl moieties, low aqueous solubility is expected.
pKa	Data not available	The pyridine nitrogen is expected to be basic, but its pKa will be lowered by the electron-withdrawing effects of the aldehyde and trifluoromethyl groups.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of 4-(trifluoromethyl)picolinaldehyde are not readily available in the public domain. However, based on established methods for the synthesis of related trifluoromethyl-substituted pyridines and the purification of aromatic aldehydes, a general workflow can be proposed.

Synthesis: A Generalized Approach

The synthesis of 4-(trifluoromethyl)picolinaldehyde can be envisioned through a multi-step process, likely starting from a commercially available substituted picoline. A plausible synthetic route is outlined below. This is a generalized procedure and would require optimization of reaction conditions, solvents, and catalysts.

- **Halogenation of a Picoline Precursor:** A suitable starting material, such as 4-methyl-2-chloropyridine, would first be halogenated at the methyl group. This is typically achieved using a radical initiator like N-bromosuccinimide (NBS) in the presence of a light source or a radical initiator.
- **Trifluoromethylation:** The resulting halomethylpyridine can then be converted to the trifluoromethyl derivative. A common method for this transformation is the use of a fluorinating agent such as antimony trifluoride (Swarts reaction) or more modern reagents like trifluoromethyltrimethylsilane (TMS-CF₃) in the presence of a suitable catalyst.

- **Oxidation to the Aldehyde:** The 2-chloro-4-(trifluoromethyl)pyridine intermediate would then be oxidized to the corresponding aldehyde. This can be achieved through various methods, including the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or by using manganese dioxide (MnO_2).
- **Purification:** The crude product would require purification, likely through column chromatography on silica gel using a gradient of ethyl acetate and hexanes.

Characterization: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of 4-(trifluoromethyl)picolinaldehyde. While a specific experimental protocol is not available, a general procedure for acquiring ^1H and ^{13}C NMR spectra is as follows:

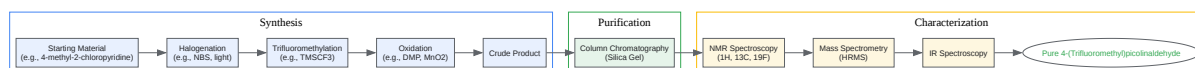
- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- **^1H NMR Spectroscopy:**
 - Acquire a one-dimensional proton NMR spectrum.
 - Expected Chemical Shifts:
 - The aldehydic proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9-10 ppm.[\[5\]](#)[\[6\]](#)
 - The protons on the pyridine ring will appear in the aromatic region (δ 7-9 ppm) and will exhibit splitting patterns (doublets, triplets, or more complex multiplets) depending on their coupling with adjacent protons.
- **^{13}C NMR Spectroscopy:**
 - Acquire a one-dimensional carbon NMR spectrum.
 - Expected Chemical Shifts:
 - The carbonyl carbon of the aldehyde is expected to resonate in the range of δ 190-200 ppm.[\[6\]](#)

- The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
- The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm).

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of 4-(trifluoromethyl)picolinaldehyde.



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